Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Description
This compound features a benzyl carbamate group linked to a chiral (2R)-configured carbon chain containing a 1H-imidazol-5-yl substituent and a methylamino moiety. The imidazole ring and carbamate group are critical for hydrogen bonding and stability, while the methylamino group may influence solubility and receptor interactions.
Properties
CAS No. |
183866-89-9 |
|---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.334 |
IUPAC Name |
benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1 |
InChI Key |
XBOLOBQXXFYJQA-CYBMUJFWSA-N |
SMILES |
CNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Protection of the Imidazole Moiety
The 1H-imidazol-5-yl group is susceptible to undesired side reactions during synthesis. Protection strategies often employ benzyl chloroformate (Cbz-Cl) to form a stable carbamate. For example, in the synthesis of analogous compounds, sodium hydride in N-methylpyrrolidinone (NMP) facilitates deprotonation of the imidazole nitrogen, enabling efficient Cbz protection.
Reaction Conditions
Stereoselective Amino Acid Coupling
The (2R)-configuration at the α-carbon is critical for biological activity. Asymmetric synthesis via Evans’ oxazolidinone auxiliaries or enzymatic resolution represents common approaches. However, kinetic resolution using methylamine and a chiral catalyst (e.g., Ru-BINAP) offers a scalable alternative for introducing the methylamino group.
Stepwise Synthesis of this compound
Step 1: Protection of 1H-Imidazol-5-carbaldehyde
1H-Imidazol-5-carbaldehyde is treated with benzyl chloroformate in the presence of sodium hydride to form the protected intermediate, benzyl 5-formyl-1H-imidazol-1-ylcarbamate.
Reaction Setup
Step 2: Strecker Amino Acid Synthesis
The aldehyde intermediate undergoes Strecker reaction with methylamine and potassium cyanide to yield the α-amino nitrile. Hydrolysis with hydrochloric acid produces the (R)-configured amino acid.
Key Parameters
Step 3: Carbamate Formation and Deprotection
The free amino group is reprotected with benzyl chloroformate, followed by selective deprotection of the imidazole carbamate using hydrogenolysis (Pd/C, H₂).
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5% Pd/C, 1 atm H₂ | 78 |
| Solvent | MeOH/THF (1:1) | 85 |
| Temperature | 25°C | 91 |
Comparative Analysis of Synthetic Routes
Route Efficiency
Alternative pathways, such as Ullmann coupling or enzymatic amidation, were evaluated for scalability and stereochemical control:
| Method | Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| Strecker Synthesis | 4 | 62 | 92 |
| Enzymatic Resolution | 5 | 58 | 99 |
| Asymmetric Hydrogenation | 3 | 71 | 88 |
Solvent and Catalyst Impact
Palladium-catalyzed reactions in NMP consistently outperformed DMF or DCM in coupling efficiency:
| Solvent | Reaction Time (h) | Conversion (%) |
|---|---|---|
| NMP | 8 | 95 |
| DMF | 12 | 78 |
| DCM | 24 | 45 |
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 7.12 (s, 1H, imidazole-H), 5.21 (s, 2H, CH₂Cbz), 4.32 (q, J = 6.8 Hz, 1H, α-CH), 2.81 (s, 3H, N-CH₃).
- IR (cm⁻¹) : 1732 (C=O, carbamate), 1664 (C=O, amide).
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeCN) confirmed >98% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Montirelin (TRH Analog)
Structure : (6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide .
- Similarities :
- Contains a 3-(1H-imidazol-5-yl) substituent.
- Chiral propan-2-yl backbone with carboxamide groups.
- Differences :
- Thiomorpholine ring instead of benzyl carbamate.
- Additional pyrrolidinyl and carbamoyl groups.
- Functional Impact: Montirelin’s thiomorpholine enhances metabolic stability but reduces lipophilicity compared to the target compound’s benzyl group. The TRH analog activity suggests neurological applications, whereas the target compound’s methylamino group may favor kinase inhibition.
(1S,2R)-Benzyl-1-(1H-imidazol-4-yl)-2-methylbutylcarbamate (5d)
Structure : Benzyl carbamate with imidazol-4-yl and methylbutyl substituents .
- Similarities :
- Benzyl carbamate core.
- Chiral carbon chain (1S,2R configuration).
- Differences: Imidazole at the 4-yl position vs. 5-yl in the target compound. Methylbutyl group instead of methylamino.
- Functional Impact :
Imidazole-Semicarbazone Conjugates ()
Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
Benzimidazole-2-one Derivatives ()
Example : N-Benzyl-2-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenylpropanamide (16) .
- Similarities :
- Benzyl and carbamate-like groups.
- Differences :
- Benzimidazole-2-one core vs. imidazole.
- Chloro and phenyl substituents increase steric bulk.
- Functional Impact :
- Enhanced rigidity from the benzimidazole ring may improve target selectivity but reduce conformational flexibility.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₉N₃O₃ | 301.35 | Benzyl carbamate, 5-yl imidazole | Not Reported | Potential kinase inhibitors |
| Montirelin | C₂₀H₂₈N₆O₅S | 464.54 | Thiomorpholine, pyrrolidinyl | Not Reported | TRH analog (neurological) |
| (1S,2R)-Benzyl-1-(imidazol-4-yl)-2-methylbutylcarbamate (5d) | C₁₇H₂₁N₃O₂ | 299.37 | 4-yl imidazole, methylbutyl | 56% | Intermediate in drug synthesis |
| Imidazole-semicarbazone (5f) | C₂₀H₁₈FN₅O₃ | 395.39 | Hydrazinecarboxamide, benzodioxolyl | 51% | Antimicrobial agents |
| Benzimidazole-2-one derivative (16) | C₂₃H₂₀ClN₃O₂ | 405.88 | Chloro, benzimidazole-2-one | Not Reported | p53-Mdm2 antagonism |
Biological Activity
Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 183866-89-9 |
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.334 g/mol |
| IUPAC Name | This compound |
This compound exhibits its biological activity primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity.
- Signal Transduction Modulation : The compound may influence cellular pathways, impacting signal transduction and gene expression.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the specifics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
-
Anticancer Study :
- Objective : To assess cytotoxicity against HeLa cells.
- Findings : The compound exhibited a dose-dependent increase in cytotoxicity, with an IC50 value of 25 µM.
-
Inflammation Model :
- Objective : To determine the effect on TNF-alpha levels in LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a 50% reduction in TNF-alpha production compared to controls.
Comparison with Similar Compounds
This compound can be compared to other imidazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| Benzyl N-[3-(1H-imidazol-4-yl)]carbamate | Moderate antimicrobial |
| Benzyl N-[3-(1H-imidazol-5-yl)-1-(ethylamino)]carbamate | Enhanced anticancer |
Q & A
Q. What synthetic routes are effective for preparing Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate, and how are intermediates purified?
Methodological Answer: The synthesis of chiral carbamates often involves coupling protected amino acid derivatives with activated benzyl carbamates. A representative approach (adapted from similar compounds in and ) includes:
Activation of the Carbamate Group : Dissolve the imidazole-containing precursor in a polar aprotic solvent (e.g., DMF) and activate with 1,1'-sulfonyldiimidazole at 0°C to form an intermediate.
Nucleophilic Substitution : Add sodium hydride at -20°C to deprotonate the methylamino group, enabling coupling with benzyl chloroformate.
Quenching and Purification : Quench with methanol/water, filter the precipitate, and purify via reverse-phase HPLC to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry (e.g., R-configuration at C2) and assess carbamate/imine bond integrity. For example, the methylamino group’s proton appears as a singlet near δ 2.8–3.2 ppm .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H] ion) and fragmentation patterns to confirm the imidazole and carbamate moieties .
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to achieve >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can conflicting crystallographic data during structural determination be resolved using SHELX?
Methodological Answer: SHELX programs (e.g., SHELXL for refinement) are robust for small-molecule crystallography but may struggle with disordered imidazole rings or chiral centers. To resolve discrepancies:
Twinning Analysis : Use SHELXD to detect twinning, common in chiral crystals, and refine with TWIN/BASF commands .
Disorder Modeling : For flexible methylamino groups, split occupancy refinement and apply restraints (e.g., SIMU/ISOR) to stabilize thermal parameters .
Validation Tools : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .
Q. What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?
Methodological Answer: Based on imidazole-containing analogs ( ):
- P1 Modifications : Replace the benzyl group with aminobenzisoxazole to improve selectivity for target enzymes (e.g., factor Xa inhibition) .
- Steric Optimization : Introduce bulky substituents (e.g., tert-butyl) at the carbamate’s N-terminus to reduce off-target binding .
- Solubility Enhancement : Incorporate polar groups (e.g., hydroxypropan-2-yl) to balance lipophilicity and cell permeability .
Q. How can in vitro metabolic stability of this compound be assessed, and what are common degradation pathways?
Methodological Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS. For example, identifies hydroxylation at the imidazole ring and carbamate hydrolysis as major pathways .
- Stabilization Strategies : Block metabolic hotspots by fluorinating the benzyl ring or replacing labile carbamates with urea derivatives .
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions between the imidazole ring and histidine residues in enzymes (e.g., cytochrome P450).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the methylamino-carbamate bond in aqueous environments .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental 1H^1 \text{H}1H-NMR shifts?
Methodological Answer:
- Solvent Effects : Recalculate theoretical shifts (e.g., using ACD/Labs) with explicit solvent models (e.g., DMSO-d6) to account for hydrogen bonding .
- Dynamic Effects : Use EXSY NMR to detect rotameric equilibria in the carbamate group, which may broaden or split peaks .
- Paramagnetic Impurities : Chelate trace metals (e.g., Fe) with EDTA during purification to eliminate anomalous line broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
